Cas no 953755-79-8 (1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE)

1-(3-Cyclopentyloxyphenyl)ethylamine is a specialized organic compound featuring a cyclopentyloxy-substituted phenyl ring attached to an ethylamine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopentyloxy group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its ethylamine functionality offers versatility for further derivatization, such as reductive amination or coupling reactions. The compound’s rigid cyclopentyl ring may contribute to conformational stability in target applications. Suitable for research and development, it is typically handled under controlled conditions due to its reactive amine group. Purity and stability are critical for consistent performance in synthetic pathways.
1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE structure
953755-79-8 structure
商品名:1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE
CAS番号:953755-79-8
MF:C13H19NO
メガワット:205.296063661575
CID:5580573
PubChem ID:16782081

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE 化学的及び物理的性質

名前と識別子

    • 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE
    • Benzenemethanamine, 3-(cyclopentyloxy)-α-methyl-
    • AKOS000137794
    • N16388
    • SCHEMBL12696864
    • 953755-79-8
    • インチ: 1S/C13H19NO/c1-10(14)11-5-4-8-13(9-11)15-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,14H2,1H3
    • InChIKey: RYPHNGPMFRLDAP-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=C(C(C)N)C=1)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 密度みつど: 1.050±0.06 g/cm3(Predicted)
  • ふってん: 318.2±25.0 °C(Predicted)
  • 酸性度係数(pKa): 8.93±0.10(Predicted)

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750443-1g
1-(3-(Cyclopentyloxy)phenyl)ethan-1-amine
953755-79-8 98%
1g
¥3318.00 2024-04-24

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE 関連文献

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINEに関する追加情報

Introduction to 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE (CAS No. 953755-79-8)

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE, with the CAS number 953755-79-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a phenyl ring, and an ethylamine moiety. The combination of these functional groups endows the molecule with a range of interesting properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical structure of 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE can be represented as C12H17N. The cyclopentyl group provides steric bulk and conformational flexibility, while the phenyl ring contributes to the compound's aromatic character and potential for π-π interactions. The ethylamine moiety, being a primary amine, can participate in hydrogen bonding and other intermolecular interactions, making the compound suitable for binding to various biological targets.

In recent years, 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE has been studied extensively for its potential therapeutic applications. One of the key areas of interest is its role as a ligand for G protein-coupled receptors (GPCRs), which are important targets in drug discovery due to their involvement in numerous physiological processes and diseases. Research has shown that this compound can modulate the activity of specific GPCRs, potentially leading to new treatments for conditions such as pain, inflammation, and neurological disorders.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the binding affinity and selectivity of 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE for several GPCRs. The results indicated that the compound exhibits high affinity for the μ-opioid receptor (MOR), a key target in pain management. This finding suggests that 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE could be developed into a novel analgesic agent with improved efficacy and reduced side effects compared to existing opioids.

Beyond its potential as a GPCR ligand, 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This anti-inflammatory activity makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE have also been evaluated in preclinical studies. These studies have shown that the compound has favorable oral bioavailability and metabolic stability, which are crucial factors for successful drug development. Additionally, preliminary toxicity assessments have indicated that 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In conclusion, 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE (CAS No. 953755-79-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights into the biological activities and therapeutic potential of this compound will emerge, paving the way for innovative treatments in various medical fields.

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